3,3,3-Trifluoropropanal hydrate
CAS No.: 1309602-82-1
Cat. No.: VC3001584
Molecular Formula: C3H5F3O2
Molecular Weight: 130.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1309602-82-1 |
---|---|
Molecular Formula | C3H5F3O2 |
Molecular Weight | 130.07 g/mol |
IUPAC Name | 3,3,3-trifluoropropanal;hydrate |
Standard InChI | InChI=1S/C3H3F3O.H2O/c4-3(5,6)1-2-7;/h2H,1H2;1H2 |
Standard InChI Key | MYCVXMBPUAROSP-UHFFFAOYSA-N |
SMILES | C(C=O)C(F)(F)F.O |
Canonical SMILES | C(C=O)C(F)(F)F.O |
Introduction
Chemical Identity and Structure
Nomenclature and Identification
3,3,3-Trifluoropropanal hydrate is formally known by its IUPAC name "3,3,3-trifluoropropanal;hydrate" . The compound is registered under multiple CAS numbers, including 1309602-82-1 and 1286734-83-5, reflecting slight variations in how the hydrate is characterized . Common synonyms include 3,3,3-Trifluoropropionaldehyde hydrate, 3,3,3-Trifluoropropaldehyde hydrate, and 3,3,3-Trifluoropropionaldehyde hydrate (diol) . This variety of names in scientific literature demonstrates the compound's significance across different chemical domains and applications.
Structural Characteristics
The molecular formula of 3,3,3-Trifluoropropanal hydrate is C3H5F3O2, which can also be represented as C3H3F3O·H2O to emphasize its hydrated nature . With a molecular weight of 130.066 g/mol, this compound comprises a three-carbon backbone where one end bears a trifluoromethyl group (CF3) and the other contains an aldehyde group in its hydrated form . The hydration results in a geminal diol structure at the aldehyde carbon, which significantly influences the compound's chemical behavior, solubility profile, and reactivity patterns in various chemical transformations.
Physical and Chemical Properties
Physical Properties
3,3,3-Trifluoropropanal hydrate possesses distinctive physical characteristics that facilitate its identification and application in laboratory and industrial settings. The compound has a boiling point of 56-56.5°C at 745 mm Hg, indicating its moderate volatility . Its density is approximately 1.3009 g/cm³ at 25°C, which is considerably higher than water due to the presence of fluorine atoms . The compound can be stored at ambient temperature, suggesting reasonable stability under normal laboratory conditions . These physical properties collectively contribute to its handling characteristics and determine appropriate storage and processing methods in both research and industrial applications.
Spectroscopic Properties
The spectroscopic profile of 3,3,3-Trifluoropropanal hydrate provides essential information for its identification and purity assessment. The compound's structure can be characterized using various spectroscopic techniques including NMR, IR, and mass spectrometry. In NMR analysis, the fluorine atoms produce characteristic splitting patterns and chemical shifts, making 19F NMR particularly useful for identifying this compound. The presence of the hydrate form also creates distinctive signals in 1H and 13C NMR spectra, allowing differentiation between the hydrate and its anhydrous counterpart.
Chemical Identifiers
Several standardized chemical identifiers help in the unambiguous identification of 3,3,3-Trifluoropropanal hydrate in chemical databases and literature:
Identifier Type | Value |
---|---|
InChI | InChI=1S/C3H3F3O.H2O/c4-3(5,6)1-2-7;/h2H,1H2;1H2 |
InChI Key | MYCVXMBPUAROSP-UHFFFAOYSA-N |
Canonical SMILES | C(C=O)C(F)(F)F.O |
MDL Number | MFCD18384868 |
These identifiers facilitate cross-referencing across chemical databases and ensure precise communication about the compound in scientific literature .
Synthesis Methods
Laboratory-Scale Synthesis
The synthesis of 3,3,3-Trifluoropropanal hydrate can be achieved through several laboratory methods. One common approach involves the reaction of trifluoro-monochloromethane with magnesium metal to form trifluoromethyl magnesium chloride (a Grignard reagent), which is subsequently reacted with triethyl orthoformate in an ether solvent. This reaction pathway represents a versatile method for introducing the trifluoromethyl group into the desired three-carbon aldehyde structure. Other synthetic routes may involve the controlled oxidation of 3,3,3-trifluoropropanol or the reduction of appropriate trifluoropropionic acid derivatives, followed by hydration of the resulting aldehyde under controlled conditions to obtain the stable hydrate form.
Industrial Production
Industrial production of 3,3,3-Trifluoropropanal hydrate typically employs continuous feeding systems and large-scale co-production processes that optimize yield while minimizing waste and environmental impact. These manufacturing processes are carefully designed to manage the hazards associated with fluorinated compounds, including proper containment of reactive intermediates and control of potential toxic byproducts. The industrial methods are often optimized for cost-effectiveness, energy efficiency, and maximum purity of the final product, which is essential for applications in pharmaceutical synthesis and other specialized fields.
Chemical Reactivity and Transformations
General Reactivity Patterns
3,3,3-Trifluoropropanal hydrate exhibits distinctive reactivity patterns influenced by both the electron-withdrawing trifluoromethyl group and the hydrated aldehyde functionality. The trifluoromethyl group significantly affects the electronic distribution within the molecule, enhancing the electrophilicity of the carbonyl carbon when the compound dehydrates to its aldehyde form. This enhanced electrophilicity facilitates nucleophilic addition reactions, making the compound valuable in various synthetic transformations. The hydrate form itself represents an equilibrium with the aldehyde, with the position of this equilibrium being solvent-dependent and influenced by temperature and pH conditions.
Key Transformation Reactions
The compound participates in several important chemical transformations that highlight its synthetic utility:
Oxidation Reactions
3,3,3-Trifluoropropanal hydrate can undergo oxidation to form trifluoropropionic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃). These oxidation reactions proceed through the aldehyde form and are typically highly efficient due to the enhanced reactivity of the carbonyl group influenced by the adjacent trifluoromethyl substituent.
Reduction Processes
Reduction of the compound using agents such as lithium aluminum hydride (LiAlH₄) yields 3,3,3-trifluoropropanol. This transformation represents an important route to fluorinated alcohols, which themselves serve as valuable intermediates in the synthesis of various fluorinated materials, pharmaceuticals, and specialty chemicals.
Nucleophilic Substitution
The compound can participate in nucleophilic substitution reactions with various nucleophiles including amines and alcohols under appropriate acidic or basic conditions. These reactions typically involve the dehydrated aldehyde form and lead to the formation of valuable trifluoromethylated derivatives that find applications in diverse fields including medicinal chemistry and materials science.
Applications in Research and Industry
Synthetic Chemistry Applications
Biological Activity and Pharmaceutical Relevance
Enzyme Inhibition Properties
Derivatives of 3,3,3-Trifluoropropanal hydrate have demonstrated potential as enzyme inhibitors in biochemical research. The trifluoromethyl group's unique electronic properties can enhance binding interactions with protein targets, making these compounds valuable tools for probing biological systems and developing potential therapeutic agents. Some derivatives have shown activity as inhibitors of cyclin-dependent kinases (CDKs), which are critical targets in cancer therapy research. Additionally, compounds synthesized from this aldehyde have demonstrated activity as glucocorticoid receptor agonists with EC50 values around 50 nM, highlighting their potential in inflammatory disease research.
Antimicrobial Activity
Research has indicated that trifluorinated compounds derived from 3,3,3-Trifluoropropanal hydrate exhibit antimicrobial properties against various bacterial strains. Studies testing trifluorinated alcohols derived from this aldehyde against Staphylococcus aureus and Escherichia coli have reported minimum inhibitory concentrations (MICs) as low as 32 μg/mL. These findings suggest potential applications in developing novel antimicrobial agents, particularly in an era of increasing antimicrobial resistance. The precise mechanisms of this antimicrobial activity remain under investigation but may involve interactions with bacterial cell membranes or interference with essential enzymatic processes.
Drug Development Applications
The pharmaceutical industry values 3,3,3-Trifluoropropanal hydrate as a building block in drug discovery programs due to several advantageous properties it imparts to drug candidates. The trifluoromethyl group enhances lipophilicity, which can improve membrane permeability and bioavailability of drug molecules. Additionally, the metabolic stability conferred by the trifluoromethyl group can extend the half-life of drug candidates in vivo, potentially allowing for less frequent dosing regimens. These properties make trifluoromethylated compounds derived from this hydrate particularly interesting in medicinal chemistry efforts focused on optimizing lead compounds for improved pharmacokinetic profiles.
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